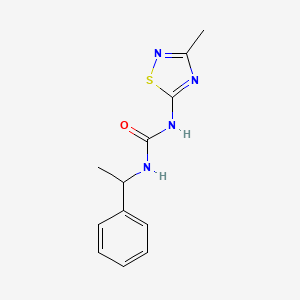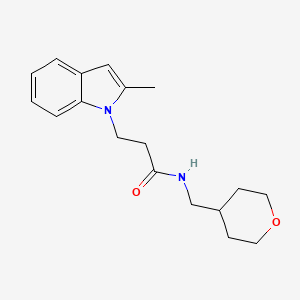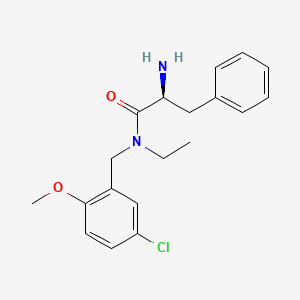
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea, also known as METU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have a wide range of scientific research applications. It has been studied for its potential use as an anticancer agent, with promising results in preclinical studies. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and pathways within cells. N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to inhibit the activity of certain kinases, which play a key role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and increase the levels of acetylcholine in the brain. Additionally, N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in lab experiments is its versatility. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. Additionally, the synthesis method for N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea is relatively simple and efficient, making it easy to produce in large quantities. However, one of the limitations of using N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in lab experiments is its potential toxicity. While N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea has been found to be relatively non-toxic in vitro, more research is needed to determine its safety in vivo.
Future Directions
There are a number of future directions for research on N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea. One area of interest is its potential use as an anticancer agent. More preclinical studies are needed to determine its efficacy and safety in vivo. Additionally, more research is needed to determine the mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea, as well as its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in vivo, in order to determine its potential for clinical use.
Synthesis Methods
The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with urea to yield N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea. This method has been found to be efficient and reproducible, making it a popular choice for the synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-(1-phenylethyl)urea in scientific research.
properties
IUPAC Name |
1-(3-methyl-1,2,4-thiadiazol-5-yl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(10-6-4-3-5-7-10)13-11(17)15-12-14-9(2)16-18-12/h3-8H,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWGKROSENTQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B5901906.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![2-fluoro-N-(3-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901936.png)
![1-{[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}piperidine-4-carboxamide](/img/structure/B5901940.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-oxo-2-(2-thienyl)acetamide](/img/structure/B5901947.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5901948.png)
![N,2-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]nicotinamide](/img/structure/B5901954.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
![2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)


![3-[3-({[2-(2-oxoimidazolidin-1-yl)ethyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5902001.png)